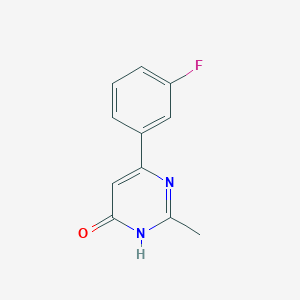

6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol

CAS No.: 1691167-05-1

Cat. No.: VC3193746

Molecular Formula: C11H9FN2O

Molecular Weight: 204.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1691167-05-1 |

|---|---|

| Molecular Formula | C11H9FN2O |

| Molecular Weight | 204.2 g/mol |

| IUPAC Name | 4-(3-fluorophenyl)-2-methyl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C11H9FN2O/c1-7-13-10(6-11(15)14-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14,15) |

| Standard InChI Key | GUOXBWWFBZFUBS-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=O)N1)C2=CC(=CC=C2)F |

| Canonical SMILES | CC1=NC(=CC(=O)N1)C2=CC(=CC=C2)F |

Introduction

Chemical Identity and Structure

Molecular Properties

6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol belongs to the class of pyrimidine derivatives that have garnered significant attention in medicinal chemistry. Based on its chemical structure, the following molecular properties can be determined:

| Property | Value |

|---|---|

| Molecular Formula | C11H9FN2O |

| Molecular Weight | Approximately 204.20 g/mol |

| IUPAC Name | 6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol |

| Chemical Class | Pyrimidine derivative |

| Physical Form | Presumed crystalline solid |

| Structural Analog | Related to 6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-ol (CAS No.: 2005630-26-0) |

This compound shares structural similarities with 6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-ol described in the literature, differing primarily in the position and nature of halogen substitution on the phenyl ring.

Structural Features

The pyrimidine ring serves as the core scaffold of this compound, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidines are aromatic heterocyclic compounds that are widespread in both natural and synthetic biologically active molecules . The pyrimidine nucleus provides structural rigidity and can participate in hydrogen bonding and π-π stacking interactions with biological targets.

The 3-fluorophenyl group at position 6 introduces lipophilicity to the molecule while the strategically placed fluorine atom may enhance metabolic stability by blocking potential sites of oxidation. Fluorine substitution is a common strategy in medicinal chemistry to improve pharmacokinetic properties and increase binding affinity to target proteins.

The hydroxyl group at position 4 (forming a tautomeric pyrimidin-4-ol structure) can serve as both a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets. The methyl group at position 2 likely contributes to the molecule's lipophilicity and could influence its binding orientation within target binding sites.

Synthesis Methods

General Synthetic Routes for Pyrimidin-4-ol Derivatives

Based on synthesis methods described for similar compounds, several approaches could be employed to synthesize 6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol.

One potential method involves using 2-amino-6-methylpyrimidin-4-ol as a starting material, similar to the approach described for the synthesis of compound A in the literature . This method typically involves the reaction of the starting material with appropriate reagents in the presence of a base such as K₂CO₃ in acetone, followed by refluxing for several hours .

Another synthetic route might involve cyclocondensation reactions, which are commonly used for pyrimidine ring formation. This could be achieved by reacting an appropriate β-keto ester containing the 3-fluorophenyl group with an amidine derivative in the presence of a base.

Proposed Synthesis of 6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol

A potential synthetic route for 6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol could involve the following steps:

-

Preparation of a suitable 4-chloropyrimidine intermediate containing the 2-methyl group

-

Introduction of the 3-fluorophenyl group at position 6 through appropriate coupling reactions

-

Conversion of the 4-chloro group to a hydroxyl group

Alternatively, a synthesis approach similar to that used for compound 6b (N-(3-Chloro-4-fluorophenyl)-6-methyl-2-(2-methyloxazol-4-yl)pyrimidin-4-amine) described in the literature could be adapted . This would involve nucleophilic substitution reactions with appropriately substituted starting materials to incorporate the desired functional groups.

The complete synthesis could be monitored by thin-layer chromatography (TLC), and purification could be achieved through column chromatography followed by recrystallization using analytical-grade solvents such as ethanol .

Biological Activity

General Biological Properties of Pyrimidine Derivatives

Pyrimidine derivatives are known for their diverse biological activities. According to the literature, compounds in this class exhibit antimicrobial, antiviral, and anticancer properties. Further research indicates that pyrimidine derivatives display a range of pharmacological effects including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities .

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against various inflammatory mediators including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This suggests that 6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol might possess similar anti-inflammatory potential.

Structure-Activity Relationships

Impact of Fluorophenyl Substitution

The presence and position of halogen substituents on the phenyl ring can significantly impact the biological activity of pyrimidine derivatives. Based on structure-activity relationship studies of similar compounds, the 3-fluorophenyl substituent in 6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol might influence:

-

Binding affinity: The fluorine atom can enhance binding to target proteins through fluorine-mediated hydrogen bonding or dipole interactions.

-

Lipophilicity: Fluorine substitution typically increases lipophilicity, potentially improving cell membrane permeability.

-

Metabolic stability: The fluorine atom can block potential sites of metabolic oxidation, potentially extending the compound's half-life in vivo.

Research indicates that the position of halogen substituents on phenyl rings attached to pyrimidine scaffolds can significantly affect biological activity and selectivity for different targets . The meta position of the fluorine in our compound may confer different binding properties compared to ortho or para substitution patterns.

Comparison with Similar Compounds

The following table provides a comparative analysis of 6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol with similar compounds mentioned in the literature:

This comparative analysis highlights the structural variations among similar compounds and their potential impact on biological activity. The specific arrangement of substituents, particularly the position of the fluorine atom, likely influences binding affinity and selectivity for different biological targets.

Research Perspectives and Future Directions

Experimental Characterization

Future research on 6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol should include comprehensive experimental characterization:

-

Spectroscopic analysis: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to confirm the structure and purity.

-

X-ray crystallography: To determine the three-dimensional structure and packing arrangement in the solid state, similar to the crystallographic analyses performed for related pyrimidine derivatives .

-

Thermal analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine thermal stability and phase transitions.

Biological Evaluation

Comprehensive biological screening of 6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol is warranted to determine its actual biological activity profile:

-

Antimicrobial assays: Testing against various bacterial and fungal strains to assess potential antimicrobial activity.

-

Anti-inflammatory testing: Evaluating effects on inflammatory mediators such as those mentioned in the literature for similar compounds .

-

Enzyme inhibition studies: Investigating potential inhibitory effects on specific enzymes relevant to disease pathways.

-

Cytotoxicity assessment: Determining effects on various cancer cell lines to explore potential anticancer activity.

Computational Studies

Computational analyses could provide valuable insights into the compound's properties and interactions:

-

Molecular docking: To predict binding modes with potential protein targets.

-

Quantitative Structure-Activity Relationship (QSAR) studies: To correlate structural features with biological activities.

-

Molecular dynamics simulations: To understand the dynamic behavior of the compound in biological environments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume